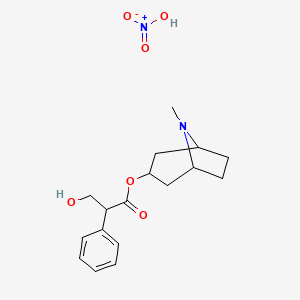
Atropine nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of atropine nitrate involves several steps. One common method is the continuous-flow synthesis, which includes hydroxymethylation and separation of byproducts using careful pH control and liquid-liquid extractions . This method ensures high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis process. This method is efficient and commercially feasible, allowing for large-scale production . The process typically includes the extraction of atropine from plant sources, followed by chemical modification to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Atropine nitrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions
Hydrolysis: This compound is stable in aqueous solutions up to pH 9.2 and can undergo hydrolysis under acidic or basic conditions.
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of tropic acid and tropine.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include tropic acid, tropine, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Atropine nitrate has a wide range of scientific research applications:
Wirkmechanismus
Atropine nitrate acts as a competitive, reversible antagonist of muscarinic acetylcholine receptors . By binding to these receptors, it blocks the effects of acetylcholine, inhibiting the parasympathetic nervous system . This results in increased heart rate, reduced salivation, and dilation of the pupils . The molecular targets include M1, M2, M3, M4, and M5 receptor subtypes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties, but with a more pronounced sedative effect.
Hyoscyamine: The active isomer of atropine, used for similar medical applications.
Anisodamine: A less potent antimuscarinic agent with fewer central nervous system effects.
Uniqueness
Atropine nitrate is unique due to its balanced pharmacological profile, making it suitable for a wide range of medical applications. Its ability to act on multiple muscarinic receptor subtypes provides a broad spectrum of therapeutic effects .
Eigenschaften
CAS-Nummer |
7459-97-4 |
|---|---|
Molekularformel |
C17H24N2O6 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitric acid |
InChI |
InChI=1S/C17H23NO3.HNO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;2-1(3)4/h2-6,13-16,19H,7-11H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
MJYHSOCPRKVNKH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
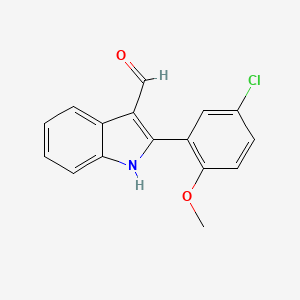
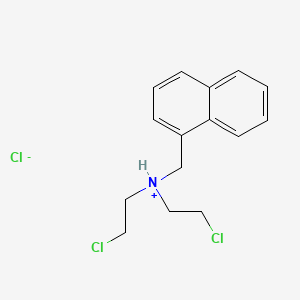



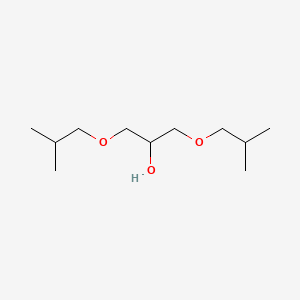

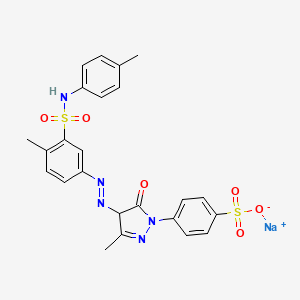


![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)


